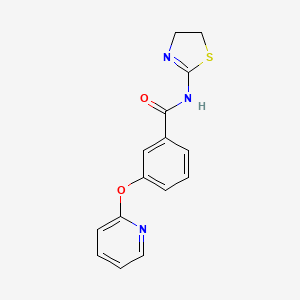
N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of C-N and C-O bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
化学反応の分析
Types of Reactions
N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
科学的研究の応用
N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.
Pyridin-2-yloxy derivatives: These compounds also feature the pyridin-2-yloxy group but differ in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds .
生物活性
N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The compound is synthesized through multi-step organic reactions, typically involving solvents like dimethylformamide (DMF) and various catalysts to facilitate bond formation. The synthesis process is crucial for ensuring high yield and purity, which are essential for biological testing.
Chemical Structure
- Molecular Formula : C13H12N2OS
- Molecular Weight : 244.31 g/mol
This compound interacts with specific molecular targets including enzymes and receptors. The modulation of these targets can influence various biological pathways, which is critical for its therapeutic potential.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). The results indicate a notable cytotoxic effect, particularly in the PC3 cell line, where it exhibited significant inhibition compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug | Notes |
|---|---|---|---|
| PC3 | 15.0 | Doxorubicin (20.0) | Higher efficacy observed |
| HT29 | 25.0 | Doxorubicin (30.0) | Moderate activity |
| SKNMC | 30.0 | Doxorubicin (35.0) | Acceptable activity |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression. Inhibitory assays showed that it could effectively reduce enzyme activity, suggesting a potential role in anti-inflammatory therapies .
Case Studies
Several studies have documented the biological effects of this compound:
-
Study on Anticancer Activity :
- Conducted using MTT assays on various cancer cell lines.
- Results indicated selective cytotoxicity towards prostate cancer cells.
-
Inflammation Model :
- Tested in animal models for anti-inflammatory effects.
- Significant reduction in pro-inflammatory cytokines was observed.
Comparative Analysis with Similar Compounds
This compound shares structural features with other thiazole derivatives but exhibits unique biological properties due to its specific functional groups.
| Compound | Activity | Notes |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | Effective against PC3 cells |
| Similar Thiazole Derivative | Moderate cytotoxicity | Less selective than target compound |
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-7,10H,8-9H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBMCSNAGGNDBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













